N-(2-ethoxypyrimidin-5-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide
Description
The exact mass of the compound this compound is 374.10487624 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2-ethoxypyrimidin-5-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-2-25-17-18-9-13(10-19-17)20-26(23,24)14-7-11-3-4-15(22)21-6-5-12(8-14)16(11)21/h7-10,20H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGQADGLIGJXQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxypyrimidin-5-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Pyrimidine and sulfonamide moieties : These functional groups are known for their biological relevance, particularly in enzyme inhibition.
- Tricyclic framework : This structure enhances the compound's interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2329522-10-1 |
| Molecular Formula | C14H16N4O3S |
| Molecular Weight | 320.36 g/mol |
Research indicates that this compound exhibits significant biological activity primarily through the inhibition of specific enzymes involved in cellular processes:
- Cyclin-dependent kinases (CDKs) : The compound has been shown to inhibit CDK activity, which is crucial for cell cycle regulation.
- Enzyme Inhibition : The sulfonamide group enhances the binding affinity to target enzymes, leading to effective inhibition.
Therapeutic Applications
The compound is being investigated for various therapeutic applications:
- Anticancer Activity : Due to its ability to inhibit CDKs, the compound is explored for its potential in cancer treatment by suppressing tumor cell proliferation.
- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects by modulating inflammatory pathways.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
Study 1: Anticancer Efficacy
A study conducted on cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against specific cancer types.
Study 2: Mechanistic Insights
Research published in Journal of Medicinal Chemistry detailed the molecular interactions between the compound and CDKs, highlighting the structural features that facilitate strong binding and subsequent inhibition.
Table 2: Summary of Biological Studies
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Significant reduction in cell viability (IC50 values < 10 µM) |
| Study 2 | Mechanistic Insights | Strong binding affinity to CDKs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
